N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib is a derivative of Osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer with specific genetic mutations. This compound is designed to enhance therapeutic efficacy and reduce side effects associated with conventional treatments. The molecular structure and modifications of N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib suggest potential improvements in pharmacokinetics and selectivity towards mutated epidermal growth factor receptors.
Osimertinib was developed by AstraZeneca Pharmaceuticals and received approval from the U.S. Food and Drug Administration in November 2015 for treating non-small cell lung cancer with the T790M mutation in the epidermal growth factor receptor gene . The specific compound N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib is derived from modifications of the original Osimertinib structure, aimed at improving its pharmacological properties.
The synthesis of N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib involves several key steps:
The molecular formula for N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib is with a molecular weight of approximately 418.449 g/mol. The structural configuration includes multiple functional groups that enhance its binding affinity to mutated epidermal growth factor receptors.
The chemical reactivity of N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib can be analyzed through its interactions with various biological targets:
The mechanism of action for N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib involves:
The pharmacokinetic profile indicates that the median time to reach maximum concentration (Cmax) is approximately 6 hours post-administration, with an elimination half-life around 48 hours .
N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib has significant scientific applications:
This comprehensive analysis highlights the potential of N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib as a promising candidate in cancer therapeutics, emphasizing its synthesis, mechanism of action, and applications within oncology research.
The synthesis of N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib (chemical name: 2-Methoxy-N⁴,N⁴-dimethyl-N¹-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-5-nitrobenzene-1,4-diamine) follows a convergent strategy involving sequential nucleophilic substitutions and functional group interconversions. This derivative retains osimertinib's core indole-pyrimidine-aniline pharmacophore while eliminating the acrylamide warhead and dimethylaminoethyl group essential for wild-type EGFR inhibition [2] [3]. Key synthetic methodologies involve:
Nucleophilic Aromatic Substitution: The primary route employs stepwise displacement of chloropyrimidine intermediates. 2,4-Dichloropyrimidine undergoes selective substitution at the C4 position with 1-methylindole under Lewis acid catalysis (AlCl₃ in 1,4-dioxane, 80°C, 12 hours) to yield 4-(1-methyl-1H-indol-3-yl)-2-chloropyrimidine [3] [9]. Subsequent coupling with 4-fluoro-2-methoxy-5-nitroaniline via aromatic nucleophilic substitution (p-toluenesulfonic acid catalysis in isopropanol, 90°C, 8 hours) installs the aniline moiety [3] [8].
Reductive Amination and Methylation: The tertiary amine functionality is introduced through reductive amination of 5-nitroanthranilic acid derivatives using formaldehyde/sodium borohydride, followed by selective N-methylation with methyl iodide under basic conditions (K₂CO₃ in DMF, 60°C) [3] [10]. Alternative routes employ Ullmann-type coupling for diarylamine formation, though with reduced yields (~15%) compared to nucleophilic substitution pathways [9].
Table 1: Key Synthetic Intermediates for N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib
| Intermediate | Chemical Structure | Synthetic Step | Yield (%) |
|---|---|---|---|
| SUNV-003 | 4-(1-methylindol-3-yl)-2-chloropyrimidine | Friedel-Crafts alkylation | 72 |
| SUNV-007 | 2-chloro-N⁴-methyl-N⁴-(2-(methylamino)ethyl)-5-nitropyrimidin-2-amine | Reductive amination | 68 |
| 1-3 | 4-(1-methylindol-3-yl)-N-(2-methoxy-4-methylamino-5-nitrophenyl)pyrimidin-2-amine | Nucleophilic substitution | 65 |
| DD-8 Precursor | Desmethyl intermediate | Nitro reduction | 85 |
Critical yield-determining steps include the final nucleophilic substitution (65-70% yield) and nitro reduction (≥85% yield). Process optimization has demonstrated that microwave-assisted synthesis (150°C, 30 minutes) improves yields by 15-20% compared to conventional heating for nucleophilic substitutions [3] [8]. Purification typically employs silica gel chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures [2].
The indole-pyrimidine coupling via aza Friedel-Crafts reaction is pivotal for constructing the core scaffold of osimertinib derivatives. Optimization focuses on catalyst selection, solvent systems, and reaction kinetics:
Catalyst Screening: Traditional Lewis acids (AlCl₃) achieve moderate yields (65-72%) but generate stoichiometric waste. Heterogeneous catalysts like montmorillonite K10 clay or zeolites improve atom economy, providing yields up to 78% with catalyst recovery and reuse [7] [8]. Scandium triflate (Sc(OTf)₃) demonstrates superior regioselectivity for C3-indole substitution (>20:1 vs. C2 byproducts) at 0.5 mol% loading [7].
Solvent and Temperature Effects: Non-polar solvents (toluene, xylene) favor electrophilic substitution but limit catalyst solubility. Biphasic systems (toluene/water) with phase-transfer catalysts (tetrabutylammonium bromide) enhance conversion rates (92%) while facilitating product isolation [7]. Kinetic studies reveal an optimal temperature window of 70-80°C – higher temperatures promote decomposition of the electrophilic pyrimidine intermediate.
Table 2: Aza Friedel-Crafts Optimization for Indole-Pyrimidine Coupling
| Condition | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C3:C2) |
|---|---|---|---|---|---|---|
| A | AlCl₃ (1.1 eq) | 1,4-Dioxane | 80 | 12 | 72 | >99:1 |
| B | Sc(OTf)₃ (0.5 mol%) | Toluene | 75 | 8 | 85 | >99:1 |
| C | Montmorillonite K10 (10 wt%) | Xylene | 130 | 6 | 78 | 98:2 |
| D | BF₃·OEt₂ (0.2 eq) | DCM | 40 | 24 | 68 | 95:5 |
| E | In(OTf)₃ (5 mol%) | Toluene/H₂O | 90 | 10 | 92 | >99:1 |
Mechanistic insights: The reaction proceeds through Wheland intermediate formation at the electron-rich C3 position of indole. Computational studies (DFT) indicate that indole nucleophilicity is enhanced by N1-methylation (increases HOMO energy by 0.8 eV), while chloropyrimidine electrophilicity is augmented by ortho-nitrogen atoms [7] [8]. Steric effects from 2-substituents on indole significantly impact reaction kinetics – unprotected NH indoles require protection/deprotection sequences to prevent polymerization.
Strategic functional group manipulations enable precise structural diversification of the osimertinib scaffold:
Regioselective Nitration: Electrophilic nitration of the aniline precursor employs fuming nitric acid (90% HNO₃) in acetic anhydride at -10°C to achieve >95% para-selectivity relative to the methoxy group [3] [10]. This prevents ortho-nitration byproducts that complicate purification. Microwave-assisted nitration (100°C, 5 minutes) improves reaction efficiency with 89% isolated yield versus 72% for conventional methods [8].
Selective Acylation Avoidance: Unlike osimertinib's final acrylamide installation, the N'-Desacryloyl derivative deliberately omits Michael acceptor incorporation. This modification eliminates the covalent binding capacity essential for irreversible EGFR inhibition but potentially enhances metabolic stability [2] [6]. Synthetic pathways terminate after nitro reduction without acryloyl chloride conjugation [2] [3].
N-Methylation Specificity: Quaternary amine formation employs Eschweiler-Clarke conditions (excess HCHO/HCO₂H, 100°C, 8 hours) for dimethylation, achieving >98% conversion [3] [10]. Selective mono-methylation requires protecting group strategies: tert-butyloxycarbonyl (Boc) protection of primary amines, followed by methylation using methyl iodide (K₂CO₃, DMF), and acid deprotection (TFA/DCM) yields mono-methylated aniline intermediates with 85% overall yield [8].
Protection-deprotection strategies: The nitro group tolerates most methylation conditions but requires protection during indole functionalization. Boc protection of aniline nitrogen prevents over-alkylation during quaternary amine synthesis, while methoxy groups remain stable under these conditions [3] [9]. Deprotection with trifluoroacetic acid (TFA) quantitatively restores the aniline without affecting the indole or pyrimidine rings.
The planar chirality and conformational dynamics of the indole-pyrimidine system profoundly influence biological activity:
Atropisomerism in 3-Substituted Indoles: Steric interactions between the 1-methylindole C2 hydrogen and pyrimidine C5 proton create a hindered rotation barrier of ~25 kcal/mol, resulting in observable rotational isomers at room temperature [7] [8]. NMR studies (VT-NMR, NOESY) confirm two distinct conformers with half-life >100 seconds below -40°C. The biologically active conformer places the indole C2-H orthogonal to the pyrimidine ring (dihedral angle 89.5°), maximizing π-stacking with kinase domains [7].
Pyrimidine Ring Tautomerism: The unsubstituted pyrimidine nitrogen exists predominantly as the 1H-tautomer (99.7%) rather than the 3H-form, confirmed by ¹⁵N-NMR spectroscopy [7]. This tautomeric preference maintains the hydrogen-bonding capacity essential for kinase hinge region interaction (N¹-H···O=C, 2.8 Å). Methylation at N¹ (as in some analogs) disrupts this interaction, reducing potency 100-fold [8].
Stereoselective Functionalization: Electrophilic substitutions on indole favor the C3 position due to π-electron localization (HOMO -7.2 eV), while nucleophilic additions require C2 protection. Asymmetric hydrogenation of exocyclic acrylamides (irrelevant to this desacryloyl derivative) employs chiral Rh(I) catalysts (DuPhos, BINAP) for >90% ee, but N'-Desacryloyl lacks this stereogenic center [7] [8].
Conformational locking strategies: Introduction of ortho-methyl groups on the aniline ring restricts C-N bond rotation, freezing bioactive conformations. Molecular dynamics simulations reveal that 2,6-dimethyl substitution reduces conformational entropy penalty upon EGFR binding by 3.2 kcal/mol, potentially enhancing affinity [7]. However, this modification is absent in the specific derivative discussed here.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: